molecular formula C15H27F3O B15288003 2-Pentadecanone, 1,1,1-trifluoro- CAS No. 81123-99-1

2-Pentadecanone, 1,1,1-trifluoro-

Cat. No.: B15288003
CAS No.: 81123-99-1
M. Wt: 280.37 g/mol
InChI Key: KHVKUGBUCSPTEF-UHFFFAOYSA-N
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Description

2-Pentadecanone, 1,1,1-trifluoro- is an organic compound with the molecular formula C15H27F3O It is a trifluoromethyl ketone, characterized by the presence of a trifluoromethyl group attached to the carbonyl carbon

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Pentadecanone, 1,1,1-trifluoro- typically involves the reaction of myristic acid derivatives with trifluoroacetic anhydride. The process can be summarized as follows:

    Starting Materials: Myristic acid or its derivatives (e.g., myristoyl chloride) and trifluoroacetic anhydride.

    Reaction Conditions: The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the by-products.

    Procedure: The myristic acid derivative is reacted with trifluoroacetic anhydride under controlled temperature conditions to yield 2-Pentadecanone, 1,1,1-trifluoro-.

Industrial Production Methods

In an industrial setting, the production of 2-Pentadecanone, 1,1,1-trifluoro- may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of advanced purification techniques such as distillation or chromatography may be employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

2-Pentadecanone, 1,1,1-trifluoro- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can react with the trifluoromethyl group under appropriate conditions.

Major Products Formed

    Oxidation: Carboxylic acids or aldehydes.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Pentadecanone, 1,1,1-trifluoro- has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition, particularly those targeting enzymes that interact with ketones.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Pentadecanone, 1,1,1-trifluoro- involves its interaction with molecular targets such as enzymes. The trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes, leading to inhibition or modulation of enzyme activity. The pathways involved may include the formation of enzyme-inhibitor complexes, which can alter the enzyme’s function.

Comparison with Similar Compounds

Similar Compounds

    2-Pentadecanone: Lacks the trifluoromethyl group, resulting in different chemical properties.

    1,1,1-Trifluoro-2-propanone: A smaller ketone with a trifluoromethyl group, used in different applications.

Uniqueness

2-Pentadecanone, 1,1,1-trifluoro- is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability, reactivity, and potential for use in various applications compared to its non-fluorinated counterparts.

Properties

CAS No.

81123-99-1

Molecular Formula

C15H27F3O

Molecular Weight

280.37 g/mol

IUPAC Name

1,1,1-trifluoropentadecan-2-one

InChI

InChI=1S/C15H27F3O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14(19)15(16,17)18/h2-13H2,1H3

InChI Key

KHVKUGBUCSPTEF-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCC(=O)C(F)(F)F

Origin of Product

United States

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